molecular formula C15H14N4O5 B5787328 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5787328
M. Wt: 330.30 g/mol
InChI Key: HEFBSVKOAHITQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as ICRF-193, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of compounds known as DNA topoisomerase II inhibitors, which are known to interfere with the activity of an enzyme that is essential for DNA replication and cell division.

Mechanism of Action

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By interfering with the activity of this enzyme, 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione prevents cancer cells from dividing and multiplying, ultimately leading to their death.
Biochemical and Physiological Effects:
8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. In addition, 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages as a research tool. It is a potent and selective inhibitor of DNA topoisomerase II, making it a valuable tool for studying the role of this enzyme in cancer cell growth and division. However, 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione also has several limitations. It is a toxic compound that must be handled with care, and its effects on normal cells are not well understood.

Future Directions

There are several potential future directions for research on 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new analogs of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione that may have improved efficacy and reduced toxicity. Another area of interest is the study of the effects of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione on normal cells, in order to better understand its potential side effects and limitations as a cancer treatment. Finally, there is a need for further research on the mechanism of action of 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, in order to better understand how it works and how it can be used to develop new cancer treatments.

Synthesis Methods

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized using a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 2,6-diaminopurine with acetic anhydride to form a diacetyl derivative. This is followed by the reaction of the diacetyl derivative with 1,3,7-trimethylxanthine to form the desired compound, 8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione.

Scientific Research Applications

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to be effective in combination with other chemotherapy drugs, such as doxorubicin and etoposide.

properties

IUPAC Name

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O5/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)24-8-4-5-9-10(6-8)23-7-22-9/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFBSVKOAHITQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1OC3=CC4=C(C=C3)OCO4)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(1,3-benzodioxol-5-yloxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

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